1,11-Undecanedithiol
Overview
Description
1,11-Undecanedithiol is a chemical compound with the linear formula HSCH2(CH2)9CH2SH . It has a molecular weight of 220.44 . It is used in self-assembly and contact printing .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 11 carbon atoms, with a sulfur-hydrogen group attached at each end . The SMILES string representation of this molecule is SCCCCCCCCCCCS .
Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.4983 and a density of 0.9333 g/mL at 25 °C . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Molecular Structure Analysis
1,11-Undecanedithiol has been studied for its crystal structure, revealing insights into its molecular arrangement and interactions. Nakamura et al. (1999) analyzed the crystal structure of a closely related compound, 1,11-undecanediol, using X-ray diffraction, demonstrating the hydrocarbon skeleton's all-trans conformation and the specific arrangements of hydroxyl groups (Nakamura, Setodoi, & Ikeya, 1999).
Surface Modification and Biosensor Development
Thiol-functionalized surfaces, crucial for biosensor development, can be created using molecules like this compound. McGovern and Thompson (1999) explored the use of bifunctional alkyltrichlorosilane structures to generate thiol-functionalized surfaces, which are essential for immobilizing biomolecules on substrate surfaces for biosensor applications (McGovern & Thompson, 1999).
Nanotechnology and Materials Science
This compound plays a pivotal role in the stabilization and functionalization of nanomaterials. Smith et al. (2006) investigated ligand-stabilized undecagold clusters immobilized by this compound tethers, highlighting its utility in nanotechnology and materials science (Smith et al., 2006).
Chemical Synthesis
The compound has been used in the synthesis of complex molecules, indicating its value in organic chemistry. For instance, a facile asymmetric synthesis of a sex pheromone of the peach leafminer moth was achieved using this compound as a key intermediate, showcasing its role in synthetic chemistry (He et al., 2013).
Safety and Hazards
1,11-Undecanedithiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
1,11-Undecanedithiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are used in biosensors and other analytical devices. The thiol groups of this compound form strong bonds with gold, creating a stable and organized layer. This compound interacts with enzymes, proteins, and other biomolecules through its thiol groups, which can form disulfide bonds with cysteine residues in proteins. These interactions can influence the activity and stability of the proteins involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying the redox state of the cell, as the thiol groups can undergo oxidation and reduction reactions. This compound can impact cell signaling pathways by interacting with proteins involved in these pathways, potentially altering their activity. Additionally, this compound can affect gene expression and cellular metabolism by modifying the activity of transcription factors and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to changes in protein conformation and activity. This compound can also act as a reducing agent, influencing the redox state of the cell and affecting the activity of redox-sensitive proteins. These interactions can result in the inhibition or activation of enzymes, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing agents. Over time, this compound can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of redox balance and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by maintaining redox balance and protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. This compound interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining the redox state of the cell. These interactions can influence metabolic flux and the levels of metabolites involved in redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The thiol groups of this compound can also interact with membrane proteins, affecting its transport across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and redox balance .
Properties
IUPAC Name |
undecane-1,11-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTYGIDMVZUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493328 | |
Record name | Undecane-1,11-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63476-06-2 | |
Record name | Undecane-1,11-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-Undecanedithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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